molecular formula C4H5ClN2O2 B12368395 6-Chloro-1,3-diazinane-2,4-dione

6-Chloro-1,3-diazinane-2,4-dione

Cat. No.: B12368395
M. Wt: 148.55 g/mol
InChI Key: XOQWHURKLJAAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a six-membered saturated ring (diazinane) with two nitrogen atoms at positions 1 and 3. The structure includes two ketone groups (dione) at positions 2 and 4 and a chlorine substituent at position 4. The chlorine substituent likely influences electronic properties and bioactivity, while the dione groups may facilitate hydrogen bonding or coordination chemistry .

Properties

Molecular Formula

C4H5ClN2O2

Molecular Weight

148.55 g/mol

IUPAC Name

6-chloro-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H5ClN2O2/c5-2-1-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9)

InChI Key

XOQWHURKLJAAND-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chlorouracil can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with a suitable nucleophile . Additionally, the Grignard reagent obtained from 6-halouracil can react with S-phenyl benzenesulfonothiolate to yield 6-Chlorouracil .

Industrial Production Methods: Industrial production of 6-Chlorouracil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nucleophilic substitution and cyclization reactions .

Mechanism of Action

The mechanism of action of 6-Chlorouracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells . The molecular targets include thymidylate synthase, an enzyme critical for DNA synthesis .

Comparison with Similar Compounds

Pyrimidine-Dione Derivatives

Example Compound : 6-Chloro-1,3-dimethyluracil (6-ClDMU)

  • Structure : Unsaturated pyrimidine ring (two nitrogens) with dione groups at positions 2 and 4, and a chloro substituent at position 5.
  • Reactivity : Undergoes acid-catalyzed photoreactions in aromatic solvents, forming cyclooctapyrimidine-diones via ortho-cycloaddition .
  • Applications : Studied in photochemistry for synthetic transformations, contrasting with the saturated diazinane system of the target compound, which may exhibit distinct photostability or reactivity.
Feature 6-Chloro-1,3-diazinane-2,4-dione 6-ClDMU (Pyrimidine-dione)
Ring Saturation Saturated (diazinane) Unsaturated (pyrimidine)
Key Reactivity Unknown (inferred stability) Photoreactive
Functional Groups Dione, chloro Dione, chloro, methyl

Triazine Derivatives

Example Compounds : Atrazine, Simazine, Cyprazine

  • Structure: Six-membered triazine rings (three nitrogens) with chloro and amino substituents.
  • Applications : Widely used as herbicides (e.g., atrazine inhibits photosynthesis in plants) .
  • Contrast: Unlike triazines, 6-chloro-1,3-diazinane-2,4-dione lacks amino groups and features a dione moiety, suggesting divergent biological targets. The saturated ring may reduce planarity, affecting membrane permeability or binding interactions.
Feature 6-Chloro-1,3-diazinane-2,4-dione Atrazine (Triazine)
Ring Heteroatoms 2 Nitrogens 3 Nitrogens
Key Substituents Chloro, dione Chloro, ethyl, isopropyl
Applications Potential pharmaceutical use Herbicide

Five-Membered Diones (Thiazolidine/Imidazolidine)

Example Compounds : Thiazolidine-2,4-dione, Imidazolidine-2,4-dione

  • Structure : Five-membered rings with two nitrogens and dione groups.
  • Synthesis : Catalyzed by sodium acetate to enhance deprotonation of active methylene groups .
  • Applications include drug candidates (e.g., antidiabetic agents for thiazolidinediones).
Feature 6-Chloro-1,3-diazinane-2,4-dione Thiazolidine-2,4-dione
Ring Size Six-membered Five-membered
Synthesis Catalysts Unknown Sodium acetate
Applications Underexplored Pharmaceuticals

Key Research Findings and Implications

  • Chloro Substituent : The 6-chloro group in diazinane-dione may enhance electrophilicity or bioactivity, analogous to its role in triazine herbicides .
  • Dione Functionality : The dione groups could enable metal chelation or hydrogen bonding, similar to thiazolidinediones’ interactions with peroxisome proliferator-activated receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.